5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWGRKPCZIWXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697400 | |
| Record name | 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260774-15-9 | |
| Record name | 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches to 1,2,4-Oxadiazole Carboxylic Acids
1,2,4-Oxadiazoles are commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The carboxylic acid functionality can be introduced either before or after ring closure depending on the synthetic route.
- Amidoxime Cyclization Route: Amidoximes, prepared from nitriles and hydroxylamine, react with carboxylic acid derivatives (esters, acid chlorides) to form the 1,2,4-oxadiazole ring via cyclodehydration.
- One-Pot Synthesis from Carboxylic Acids: Recent advances include one-pot methods starting directly from carboxylic acids and appropriate nitrogen sources, facilitating streamlined synthesis of substituted oxadiazoles.
Specific Preparation Method for 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
While direct literature on this exact compound is limited, related synthetic strategies for 1,2,4-oxadiazole derivatives bearing aryl substituents and carboxylic acid groups provide a reliable framework.
Cyclization of Amidoxime with 3-Chlorobenzoyl Derivatives
Step 1: Amidoxime Formation
The amidoxime precursor is synthesized by treating 3-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions, yielding 3-chlorophenylamidoxime.Step 2: Cyclization with Carboxylic Acid Derivative
The amidoxime is then reacted with a carboxylic acid derivative such as 3-chlorobenzoic acid chloride or ester under dehydrating conditions (e.g., using phosphorus oxychloride, polyphosphoric acid, or carbodiimide coupling agents) to induce cyclization forming the 1,2,4-oxadiazole ring.Step 3: Hydrolysis (if needed)
If an ester intermediate is formed, hydrolysis under acidic or basic conditions yields the free carboxylic acid at the 3-position of the oxadiazole ring.
One-Pot Synthesis Strategies
Recent literature reports a one-pot synthesis approach for oxadiazoles involving direct reaction of carboxylic acids with nitrogen sources and coupling reagents under copper catalysis, which could be adapted for this compound.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-Chlorobenzoic acid, amidoxime precursor, copper(I) iodide catalyst, 1,10-phenanthroline ligand, cesium carbonate base, 1,4-dioxane solvent, 120 °C, 17 h | Formation of 1,2,4-oxadiazole ring with 3-chlorophenyl substitution |
| 2 | Workup by filtration, solvent removal, and purification by flash chromatography | Isolated this compound |
This method benefits from operational simplicity, avoidance of isolation of intermediates, and good yields (typically 70-85%) for similar oxadiazole derivatives.
Reaction Conditions and Yields
A representative example adapted from analogous 1,3,4-oxadiazole syntheses (closely related heterocycle) shows:
| Parameter | Details |
|---|---|
| Starting material | 3-Chlorobenzoic acid (1 equiv) |
| Nitrogen source | Amidoxime or equivalent |
| Catalyst | Copper(I) iodide (20 mol %) |
| Ligand | 1,10-Phenanthroline (40 mol %) |
| Base | Cesium carbonate (1.5 equiv) |
| Solvent | Anhydrous 1,4-dioxane |
| Temperature | 120 °C |
| Reaction time | 17 hours |
| Yield | 74% - 85% (for similar substituted oxadiazoles) |
These conditions provide a robust platform for synthesizing this compound with high purity and reproducibility.
Analytical and Purification Techniques
- Purification: Flash column chromatography using ethyl acetate/hexane gradients is standard.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to verify ring formation, substitution pattern, and carboxylic acid presence.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime Cyclization | Amidoxime + acid chloride/ester | Dehydrating agents, reflux | Well-established, high regioselectivity | Multi-step, isolation of intermediates |
| One-Pot Copper-Catalyzed | Carboxylic acid + nitrogen source + CuI catalyst | 120 °C, 17 h, base, ligand | Operationally simple, good yield, scalable | Requires copper catalyst, ligand optimization |
| Ester Hydrolysis Route | Ester intermediate + acid/base | Room temp to reflux | Access to free acid | Additional step, possible side reactions |
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, exhibit significant biological activities. These compounds have been investigated for their potential as anticancer agents. For instance, studies have shown that oxadiazole derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression . Additionally, they have demonstrated antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
Antiviral Activity
The antiviral potential of oxadiazole compounds is also noteworthy. Research has highlighted their efficacy against viruses such as HIV and SARS-CoV-2. The structural characteristics of this compound contribute to its ability to interact with viral proteins, thus inhibiting viral replication .
Materials Science
Synthesis of Functional Materials
this compound serves as a building block in the synthesis of advanced materials. Its derivatives are utilized in creating polymers and nanomaterials with enhanced thermal stability and mechanical properties. The compound's ability to participate in various chemical reactions allows for the development of multifunctional materials suitable for applications in electronics and photonics .
Role in Drug Delivery Systems
In drug delivery research, oxadiazoles are being explored for their ability to form stable complexes with therapeutic agents. The incorporation of this compound into drug formulations can improve solubility and bioavailability of poorly soluble drugs. This is particularly relevant in the formulation of oral medications where enhanced absorption is critical .
Environmental Applications
Biodegradation Studies
The environmental impact of chemical compounds is a growing concern. Studies have begun to evaluate the biodegradability of oxadiazole derivatives like this compound. Understanding the degradation pathways of such compounds is essential for assessing their environmental safety and potential toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Molecular Weight: 225.62 g/mol (vs. 225.62 g/mol for the 3-chloro isomer), identical due to positional isomerism.
- 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (hypothetical, inferred from ): A 4-chloro substituent may enhance resonance stabilization of the aromatic ring, increasing electron-withdrawing effects on the oxadiazole core. No direct data on this isomer is provided, but related 4-chlorophenyl oxadiazoles show enhanced enzyme inhibition in other studies .
Heterocyclic and Functional Group Modifications
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1525812-52-5):
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (SY380151, CAS: N/A):
Chain-Length and Hybrid Analogues
- 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (QZ-3348, CAS: 827014-22-2): Features a four-carbon chain between the oxadiazole and carboxylic acid. Molecular Weight: 279.71 g/mol. Extended chains may improve solubility but reduce target specificity due to increased flexibility .
3-[4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)phenyl]isoxazole-5-carboxylic acid ():
- Combines oxadiazole and isoxazole moieties, creating a dual heterocyclic system .
- Molecular Weight : 493.89 g/mol.
- Such hybrids are designed for multi-target activity, leveraging both scaffolds’ pharmacophoric properties .
Biological Activity
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a chlorophenyl group enhances its chemical properties and biological activity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 224.60 g/mol |
| Density | 1.513 g/cm³ (predicted) |
| Boiling Point | 438.6 °C (predicted) |
| XLogP3 | 2.3 |
| PSA | 76.2 Ų |
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains of Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been extensively studied, particularly in relation to various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through mechanisms involving the modulation of p53 expression and activation of caspases .
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of this compound on several human cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 0.65 µM
- HeLa (Cervical Cancer) : IC50 = 2.41 µM
- U-937 (Acute Monocytic Leukemia) : IC50 = 0.88 µM
These results suggest that the compound exhibits potent anticancer activity, particularly against breast and cervical cancer cells .
Table 2: Cytotoxicity Data Across Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 modulation |
| HeLa | 2.41 | Caspase activation |
| U-937 | 0.88 | Cell cycle arrest |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. The oxadiazole moiety facilitates binding to enzymes and receptors, leading to altered cellular functions that promote apoptosis in cancer cells and inhibit bacterial growth .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation reactions. A standard approach includes reacting 3-chlorobenzamide derivatives with hydroxylamine to form the oxadiazole ring, followed by carboxylation. Catalysts such as palladium or copper are often used to enhance reaction efficiency, and solvents like DMF or toluene are preferred for their ability to stabilize intermediates . Characterization via NMR and IR spectroscopy is critical to confirm the oxadiazole ring formation and carboxyl group presence.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To verify the chlorophenyl substituent’s position and the oxadiazole-carboxylic acid backbone.
- IR Spectroscopy : To confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z ~238.04 for C₉H₅ClN₂O₃) .
- X-ray Crystallography (if available): To resolve ambiguities in stereochemistry or crystal packing effects .
Q. What preliminary biological activities have been explored for this compound?
While direct studies on this compound are limited, structurally related 1,2,4-oxadiazoles are investigated for:
- Antimicrobial Activity : Screening via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what are common pitfalls?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve oxadiazole ring closure efficiency.
- Employ anhydrous conditions to minimize hydrolysis of intermediates.
- Pitfalls :
- Competing side reactions (e.g., over-oxidation of the carboxylic acid group) require strict temperature control (60–80°C).
- Impurities from residual catalysts (e.g., Pd) can be mitigated via column chromatography or recrystallization .
Q. How do researchers reconcile contradictions in reported biological activity data for oxadiazole derivatives?
Discrepancies often arise from variations in:
- Purity : HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity, as impurities can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., MIC values for antimicrobial tests) and use positive controls (e.g., ciprofloxacin for bacteria).
- Structural Analogues : Compare substituent effects; for example, 3-chlorophenyl vs. 4-chlorophenyl groups may alter steric hindrance and binding affinity .
Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., COX-2 or bacterial enzymes) using InChI-derived 3D structures .
- QSAR Modeling : Utilizes descriptors like LogP (lipophilicity) and HOMO/LUMO energies to correlate electronic properties with observed activity .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to validate docking predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
